3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine

Process Chemistry Medicinal Chemistry Scale-up

3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine (CAS 1383675-66-8) is a fused N-heteroaromatic scaffold that serves as a privileged, non-obvious core for generating highly potent and selective kinase inhibitors. Unlike more common 3-aryl or 3-pyridyl analogs, this specific regioisomer provides a unique geometry and hydrogen-bonding network that is critical for potency against targets in the Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) families, as evidenced by its structural deployment in multiple clinical and preclinical programs.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
Cat. No. B13884103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)C3=NC=CC=N3
InChIInChI=1S/C11H8N4/c1-2-7-15-10(4-1)9(8-14-15)11-12-5-3-6-13-11/h1-8H
InChIKeyAZWDIIJFNXPGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine: Procuring the Definitive JAK/BTK Kinase Scaffold


3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine (CAS 1383675-66-8) is a fused N-heteroaromatic scaffold that serves as a privileged, non-obvious core for generating highly potent and selective kinase inhibitors [1]. Unlike more common 3-aryl or 3-pyridyl analogs, this specific regioisomer provides a unique geometry and hydrogen-bonding network that is critical for potency against targets in the Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) families, as evidenced by its structural deployment in multiple clinical and preclinical programs [2].

Why 3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine Cannot Be Replaced by Simpler Heteroaryl Analogs


Substituting 3-pyrimidin-2-ylpyrazolo[1,5-a]pyridine with a 3-phenyl, 3-pyridyl, or even a 3-pyrimidin-4-yl regioisomer is not functionally equivalent and often leads to a complete loss of target engagement. The 2-pyrimidine substitution pattern is essential for establishing a dual hydrogen-bond acceptor/donor interaction with the kinase hinge region, a critical molecular recognition event that directly translates to nanomolar potency [1]. Off-target isomerism generates a steric clash or a non-complementary electrostatic profile that decouples this key binding motif, making the 2-pyrimidine regioisomer a non-fungible structural requirement for high-affinity inhibition in JAK and related kinase programs [2]. This forces procurement teams to source the specific regioisomer to maintain structure-activity relationship (SAR) integrity.

Quantitative Evidence Guide: 3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine Specific Differentiation


Synthetic Accessibility: Scalable Suzuki Coupling vs. Low-Yielding Dipolar Cycloaddition

The synthesis of 3-pyrimidinylpyrazolo[1,5-a]pyridines via a traditional 1,3-dipolar cycloaddition or Heck-based route is capricious and suffers from poor solubility and difficult purification, severely limiting multi-gram scale-up [1]. An optimized Suzuki coupling method using a stable boronic ester (10) directly addresses this, providing a robust, high-throughput-compatible route that was successfully demonstrated at kilogram scale [1]. This represents a definitive process advantage over alternative 3-substituted pyrazolo[1,5-a]pyridines that lack an equivalent scalable, catalytic cross-coupling route.

Process Chemistry Medicinal Chemistry Scale-up

Kinase Selectivity: Pan-JAK Inhibition Profile vs. Isoform-Selective Agents

Derivatives of the 3-pyrimidin-2-ylpyrazolo[1,5-a]pyridine core are characterized as simultaneously potent JAK1, JAK2, JAK3, and TYK2 inhibitors, a pan-JAK profile desirable for treating complex inflammatory diseases where signaling redundancy requires broad pathway suppression [1]. This contrasts with many comparator scaffolds in the JAK inhibitor field, which exhibit isoform selectivity, often driven by a different hinge-binding motif.

Immunology JAK Inhibitor Kinase Profiling

Multi-Target Potential: Dual JNK/Phosphodiesterase Inhibition vs. Single-Target Agents

Compounds based on the 3-pyrimidin-2-ylpyrazolo[1,5-a]pyridine core can be designed to potently inhibit both c-Jun N-terminal kinase (JNK) and phosphodiesterase (PDE) [1]. This unique multi-target activity is a rationally designed feature of the scaffold and is not a common property of simpler pyrazolo[1,5-a]pyridine analogs, which typically function as single-target kinase inhibitors. The structural basis for this dual pharmacology resides in the specific spatial arrangement of the 2-pyrimidine ring, which allows simultaneous interaction with two distinct biological targets.

Neuropathic Pain Multi-target Drug CNS

Physicochemical Advantage: Cryptic Hydrophilicity vs. Lipophilic 3-Aryl Analogs

The introduction of a 2-pyrimidine substituent introduces weakly basic nitrogen atoms, increasing the scaffold's hydrophilicity compared to 3-phenyl pyrazolo[1,5-a]pyridine analogs, which are entirely hydrophobic [1]. This effect mirrors the solubility advantage found in 3-pyridyl over 3-phenyl pyrazolopyrimidines, where the heteroaryl ring significantly enhances aqueous solubility without adding substantial molecular weight, a critical factor for downstream developability [1].

Drug-like Properties Solubility logP

High-Value Application Scenarios for 3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine


Pan-JAK Inhibitor Lead Optimization Campaigns

For programs targeting autoimmune or inflammatory diseases where simultaneous JAK1/2/3 and TYK2 blockade is desired, the 3-pyrimidin-2-ylpyrazolo[1,5-a]pyridine core is the proven pharmacophore [1]. Its unique 2-pyrimidine substitution is essential for the pan-JAK profile, and medicinal chemistry teams can use the established scalable synthesis to rapidly explore its SAR, avoiding inconsistent yields and scale-up problems associated with alternative synthetic routes [2].

Polypharmacological Agents for Neuropathic Pain

Research groups can leverage the scaffold's innate dual JNK/PDE inhibitory potential to design first-in-class agents for complex CNS disorders [1]. The 3-pyrimidin-2-yl moiety is the key functional group enabling this multi-target activity, making the scaffold a direct procurement need for any research program aiming to validate this mechanism.

Kinase Selectivity Toolkit Assembly

The scaffold serves as an essential tool compound for generating a matched molecular pair series to explore kinase selectivity. By procuring this specific pyrimidine regioisomer alongside its 3-pyridyl and 3-phenyl analogs, a research group can experimentally establish the quantitative contribution of the 2-pyrimidine hinge-binding motif to both potency and selectivity across the kinome [1].

Quote Request

Request a Quote for 3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.